molecular formula C18H25NO4 B2626343 1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate CAS No. 882738-24-1

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate

Cat. No. B2626343
CAS RN: 882738-24-1
M. Wt: 319.401
InChI Key: UDBQMLYIAIDUCF-UHFFFAOYSA-N
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Description

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate is a chemical compound with the molecular weight of 319.4 . It is a white to yellow solid and has the IUPAC name 1-benzyl 4-tert-butyl 1,4-piperidinedicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H25NO4/c1-18(2,3)23-16(20)15-9-11-19(12-10-15)17(21)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate is a white to yellow solid . It has a molecular weight of 319.4 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Precursor in Illicit Fentanyl Manufacture

This compound is a precursor in the synthesis of fentanyl, a potent synthetic opioid . The US Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .

Pharmaceutical Applications

Piperidine derivatives, such as “1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Various Piperidine Derivatives

This compound can be used in the synthesis of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Building Block in Organic Compounds

Piperazine and N-Boc piperazine and their simple derivatives such as “1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate” serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Synthesis of Spirorifamycins

This compound may also be used in the synthesis of spirorifamycins containing a piperidine ring structure .

Synthesis of New Benzyl-Protected Compounds

“1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate” was synthesized with new methods from 4-tert-octylphenol via bromination, benzyl protection and halogen exchange reaction . Improved yield and easy purification benefit this method .

properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-16(20)15-9-11-19(12-10-15)17(21)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBQMLYIAIDUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 4-tert-butyl piperidine-1,4-dicarboxylate

Synthesis routes and methods I

Procedure details

In a 5 L flange flask was charged 1-benzyloxycarbonylpiperidine-4-carboxylic acid 20 (200 g, 759.6 mmol) in DCM (500.0 mL) followed by additional DCM (2.000 L), t-butanol (140.8 g, 181.7 mL, 1.899 mol) and DMAP (46.40 g, 379.8 mmol). The mixture was cooled on ice/salt/water bath (internal −3.4° C.). 3-(ethyliminomethyleneamino)-N,N-dimethyl-propan-1-amine (Hydrochloric Acid (1)) (145.6 g, 759.6 mmol) was added portionwise over 15 mins, with addition funnel rinsed with DCM (500.0 mL). Mixture was stirred on ice bath for approx. 2 h. Ice bath was then removed (internal 3° C.) and allowed to warm to room temperature overnight. Mixture was washed with 5% citric acid (2×500 mL), then saturated NaHCO3 (500 mL), water (500 mL), and organics dried over MgSO4, which was then filtered and concentrated in vacuo to leave product 21 as a viscous light yellow oil which turned to a white solid on standing. (246.1 g, 101%). 1H NMR (500 MHz, DMSO-d6) δ 7.40-7.31 (m, 5H), 5.08 (s, 2H), 3.90 (dt, 2H), 2.93 (br s, 2H), 2.43 (tt, 1H), 1.80-1.76 (m, 2H) and 1.45-1.37 (m, 11H).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
181.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-(ethyliminomethyleneamino)-N,N-dimethyl-propan-1-amine
Quantity
145.6 g
Type
reactant
Reaction Step Four
Name
Quantity
46.4 g
Type
catalyst
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid in DCM (0.2 M), 3 eq of tert-butyl. N,N′-diisopropylimidocarbamate were added and the mixture was stirred at RT. After 30 min, a further 1.5 eq of tert-butyl N,N′-diisopropylimidocarbamate were added and the solution stirred for an additional hour. The solution was filtered through a pad of celite and then through a pad of silica gel to give the product (83%); MS (ES+) m/z 320 (M+H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N′-diisopropylimidocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
83%

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